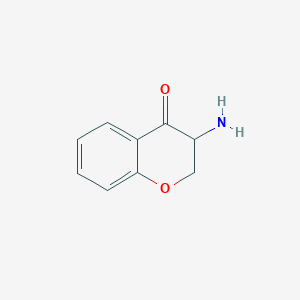

3-aminochroman-4-one

Description

Structure

3D Structure

Properties

CAS No. |

20811-42-1 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-amino-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H9NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5,10H2 |

InChI Key |

GQGXWCHTYSBDRU-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C2O1)N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Aminochroman 4 One and Its Derivatives

Enantioselective and Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective and stereoselective methods for the synthesis of 3-aminochroman derivatives is of paramount importance.

Enzymatic Reductive Amination Strategies for Chiral Aminochroman Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. acs.org Enzymatic reductive amination offers a green and efficient route to enantiomerically enriched 3-aminochroman derivatives. researchgate.netnih.gov This one-pot reaction converts a ketone or aldehyde to an amine via an intermediate imine, a process that can be catalyzed by enzymes under mild conditions. wikipedia.org

Table 1: Examples of Enzymatic Reductive Amination for the Synthesis of Chiral 3-Aminochroman Derivatives. researchgate.net

| Substrate (3-Chromanone) | Amine Partner | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 3-Chromanone | Methylamine | (S)-3-(Methylamino)chroman | >99 | 98 (S) |

| 3-Chromanone | Ethylamine | (S)-3-(Ethylamino)chroman | >99 | 99 (S) |

| 6-Methoxy-3-chromanone | Propylamine | (R)-6-Methoxy-3-(propylamino)chroman | >99 | >99 (R) |

| 6-Methoxy-3-chromanone | Isopropylamine | (R)-6-Methoxy-3-(isopropylamino)chroman | 98 | >99 (R) |

Asymmetric Hydrogenation Catalysis for 3-Aminochroman Derivatives

Transition metal-catalyzed asymmetric hydrogenation represents another highly efficient method for producing optically active 3-aminochroman derivatives. nih.govnih.gov This atom-economical process involves the hydrogenation of enamides derived from chroman-3-ones.

A significant advancement in this area is the use of cationic Ruthenium-Synphos catalysts. nih.govfigshare.com This method provides access to a variety of optically active 3-aminochroman derivatives in high chemical yields and with enantiomeric excesses reaching up to 96%. nih.govfigshare.com The 3-aminochroman moiety is a common structural feature in numerous pharmaceutical drug candidates, making this synthetic route particularly valuable. ias.ac.in The efficiency of this catalytic system has been demonstrated for a range of trisubstituted enamides. nih.govfigshare.com

Table 2: Ru-Catalyzed Asymmetric Hydrogenation of Trisubstituted Enamides. ias.ac.in

| Enamide Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| N-(Chroman-3-ylidene)acetamide | [Ru(Synphos)]OTf | 98 | 95 |

| N-(6-Methoxychroman-3-ylidene)acetamide | [Ru(Synphos)]OTf | 99 | 96 |

| N-(6-Fluorochroman-3-ylidene)acetamide | [Ru(Synphos)]OTf | 97 | 94 |

Radical Cyclization Routes for Substituted 3-Aminochroman Systems

Radical cyclization offers a powerful strategy for the construction of the chroman ring system, leading to the synthesis of substituted 3-aminochroman derivatives. acs.orgacs.orgfigshare.comnih.gov This approach often starts from readily available chiral precursors, such as D- or L-serine, to install the desired stereochemistry at the C3 position. acs.orgacs.orgfigshare.com

One reported synthesis involves the preparation of enantiomerically pure 5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran and methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate. acs.orgacs.orgfigshare.com The key step is the radical cyclization of an intermediate derived from serine. acs.orgacs.orgfigshare.com The enantiomeric purity of the final products was confirmed to be greater than 99% ee by capillary electrophoresis. acs.orgacs.org This methodology provides a route to functionalized 3-aminochromans that can be further elaborated. acs.org Tandem radical cyclizations have also been employed to create more complex polycyclic systems. mdpi.com

Classical Diastereomeric Resolution Techniques in Aminochroman Synthesis

Classical resolution of racemates using chiral resolving agents remains a widely used and effective method for obtaining enantiomerically pure 3-aminochroman derivatives, particularly in the context of process development for pharmaceuticals. researchgate.netacs.orgacs.org This technique relies on the formation of diastereomeric salts between the racemic amine and a chiral acid, which can then be separated by crystallization. acs.org

For example, the development of a manufacturing process for the antidepressant candidate ebalzotan (B131319) involved a classical diastereomeric resolution to obtain the desired (R)-enantiomer. researchgate.netacs.orgacs.org Although this method can be limited to a theoretical maximum yield of 50% for the desired enantiomer, it is a well-established and reliable technique. researchgate.net In one instance, racemic 3-aminochroman was resolved using (L)-tartaric acid, and recrystallization afforded the (R)-enantiomer with 99:1 (R)/(S) ratio. acs.org

Diversity-Oriented Synthesis (DOS) Approaches for 3-Aminochroman-4-one Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and chemical biology studies. mdpi.comscispace.comnih.govfrontiersin.org The chroman-4-one scaffold is an attractive template for DOS due to its prevalence in natural products and its amenability to functionalization at multiple positions.

A copper-catalyzed three-component reaction of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides has been developed to produce a diverse range of 4-amino-2H-chromen-2-imines. acs.org This method demonstrates excellent chemical selectivity and tolerates a broad scope of functional groups. The resulting imino group can be subsequently removed to yield the corresponding 4-amino-2H-chromenone, a biologically active motif. acs.org This approach allows for the introduction of diversity at three different positions of the chroman scaffold in a single step.

Development of Novel Synthetic Protocols and Methodologies for Functionalization of the Chroman Core

Ongoing research focuses on developing new methods to functionalize the chroman core, providing access to novel analogues with potentially improved biological activities. gu.se These methods include reactions that modify the existing scaffold or build the chroman ring system with new substitution patterns.

One such development is a visible-light-driven, metal-free photocatalytic radical-initiated cascade cyclization to synthesize 3-(arylmethyl)chroman-4-ones. frontiersin.org This protocol utilizes a phosphoranyl radical-mediated acyl radical-initiated cyclization followed by a radical-radical coupling sequence. frontiersin.org Furthermore, palladium-catalyzed carbonylative transformations of 3-iodochromones have been used to synthesize chromone-3-carboxamides and 3-substituted chroman-2,4-diones. acs.org Additionally, high-pressure Q-tube assisted synthesis has been employed for the creation of novel thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives from (thio)chroman-4-ones. acs.org These novel synthetic strategies expand the chemical space accessible from the versatile chroman-4-one starting material. researchgate.net

Investigation of Chemical Reactivity and Stereospecific Transformations of 3-Aminochroman-4-ols and Related Structures

The chemical behavior of 3-aminochroman-4-ols, the reduced counterparts of 3-aminochroman-4-ones, is dictated by the stereochemical relationship between the amino and hydroxyl groups. These vicinal amino alcohols serve as valuable intermediates, and their reactivity, particularly in stereospecific transformations, has been a subject of detailed investigation to confirm their configurations and explore synthetic pathways to other chroman derivatives.

The deamination of 3-aminochroman-4-ols with nitrous acid has proven to be a powerful tool for elucidating the stereochemistry of these compounds. The reaction proceeds via the formation of a diazonium salt intermediate, and the subsequent reaction pathway is highly dependent on the spatial arrangement of the departing diazonio group and the neighboring hydroxyl group.

Seminal work on the epimeric 3-amino-6-methylchroman-4-ols has demonstrated the stereospecific nature of this transformation. Current time information in Bangalore, IN.researchgate.net The reaction of the cis- and trans-isomers with nitrous acid leads to distinctly different products, thereby providing chemical proof of their configurations.

Specifically, the deamination of cis-3-amino-6-methylchroman-4-ol, where the amino and hydroxyl groups are on the same side of the chroman ring, proceeds to yield the corresponding chroman-4-one. Current time information in Bangalore, IN. In contrast, the deamination of the trans-isomer, where the functional groups are on opposite sides, results in the formation of a trans-diol through a mechanism involving an epoxide intermediate. Current time information in Bangalore, IN. This divergence in reaction products underscores the critical role of stereochemistry in directing the outcome of the deamination process.

The proposed mechanism for the reaction of the trans-isomer involves the formation of a diazonium ion, which is then displaced by the neighboring hydroxyl group in an intramolecular SN2 reaction to form a protonated epoxide. This intermediate is subsequently opened by water to give the trans-diol. In the cis-isomer, this backside attack is not possible, and the reaction instead proceeds through a pathway leading to the ketone.

Table 1: Stereospecific Deamination Products of 3-Amino-6-methylchroman-4-ols

| Starting Material (Isomer) | Reagent | Major Product | Reference |

|---|---|---|---|

| cis-3-Amino-6-methylchroman-4-ol | Nitrous Acid | 6-Methylchroman-4-one | Current time information in Bangalore, IN. |

| trans-3-Amino-6-methylchroman-4-ol | Nitrous Acid | trans-6-Methylchroman-3,4-diol | Current time information in Bangalore, IN. |

These findings are significant as they not only confirm the relative stereochemistry of the amino alcohol precursors but also offer stereospecific routes to other important chroman derivatives like chromanones and diols.

The amino and hydroxyl functionalities of 3-aminochroman-4-ols are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These interconversions are crucial for creating libraries of compounds for further study and application.

N-Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, cis- and trans-3-amino-6-methylchroman-4-ols have been converted into their 2-chloro-N-acetyl derivatives, namely trans-2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamide and cis-2-chloro-N-(4-hydroxy-6-methylchroman-3-yl)acetamide, respectively. Current time information in Bangalore, IN. This derivatization serves not only to protect the amino group but also as a handle for further transformations. For example, treatment of the cis-chloroacetamide derivative with potassium hydroxide (B78521) in ethanol (B145695) leads to an intramolecular cyclization, forming a cyclic amide. Current time information in Bangalore, IN. General methods for the acetylation of amines and amino alcohols using reagents like acetic anhydride (B1165640) are also well-established and applicable to this class of compounds. mdpi.comresearchgate.net

O-Acylation: The hydroxyl group at the 4-position can be esterified. Chemoenzymatic methods have been successfully employed for the kinetic resolution of N-protected 4-aminochroman-3-ols through lipase-catalyzed acylation of the alcohol moiety. researchgate.net This highlights a strategy for not only derivatization but also for the separation of enantiomers. General acid-catalyzed O-acylation procedures for hydroxyamino acids, which involve the protection of the more basic amino group by protonation while the hydroxyl group reacts, provide a framework for the selective acylation of the hydroxyl group in 3-aminochroman-4-ols. beilstein-journals.org

N-Alkylation: The synthesis of N-alkylated 3-aminochroman-4-ols can be achieved through various methods. Reductive amination is a common strategy, though direct N-alkylation using alcohols can also be employed, often facilitated by transition metal catalysts or through a one-pot oxidation-reduction sequence. organic-chemistry.orgunica.itresearchgate.net For 1,3-amino alcohols, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which directs the alkylation to the nitrogen atom. organic-chemistry.org

O-Alkylation: The hydroxyl group can be converted to an ether linkage. This transformation can be accomplished under basic conditions using an appropriate alkylating agent. For instance, selective O-alkylation can be achieved by forming the alkoxide with a suitable base followed by reaction with an alkyl halide. researchgate.netnih.gov

These functional group interconversions and derivatization strategies are fundamental for modifying the properties of the 3-aminochroman-4-ol scaffold and for preparing a wide array of derivatives for various chemical and biological investigations.

Table 2: Examples of Functional Group Interconversions of 3-Aminochroman-4-ol Derivatives

| Starting Material | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| cis-3-Amino-6-methylchroman-4-ol | N-Acylation | Chloroacetyl chloride | N-(2-chloroacetyl) derivative | Current time information in Bangalore, IN. |

| trans-3-Amino-6-methylchroman-4-ol | N-Acylation | Chloroacetyl chloride | N-(2-chloroacetyl) derivative | Current time information in Bangalore, IN. |

| N-Protected 4-aminochroman-3-ol | O-Acylation (Enzymatic) | Lipase, Acyl donor | O-Acyl derivative | researchgate.net |

| 3-Amino alcohol | N-Alkylation | 9-BBN, Base, Alkyl halide | Mono-N-alkylated amino alcohol | organic-chemistry.org |

| Amino alcohol | N-Alkylation | Alcohol, Catalyst | N-Alkylated amino alcohol | organic-chemistry.orgunica.it |

| Amino alcohol | O-Acylation | Acetic anhydride | O-Acetylated amino alcohol | mdpi.comresearchgate.net |

| Alcohol | O-Alkylation | Base, Alkylating agent | Ether | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in 3 Aminochroman 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and configurational assignment of 3-aminochroman-4-ones. libretexts.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY) are employed to piece together the molecular framework. researchgate.netscispace.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectra of 3-aminochroman-4-one derivatives provide key information about the proton environment. researchgate.net Aromatic protons typically appear as distinct signals in the downfield region, while protons on the chroman ring and the amino substituent resonate at characteristic chemical shifts. vulcanchem.com For instance, in some derivatives, aromatic protons can be observed as sets of doublets or multiplets. researchgate.net The chemical shifts and coupling constants of the protons at C2 and C3 are particularly important for determining the relative stereochemistry (cis or trans) of substituents on the heterocyclic ring. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbonyl carbon (C4) of the chroman-one moiety is readily identifiable by its characteristic downfield chemical shift. researchgate.net The chemical shifts of C2 and C3 are also diagnostic for the substitution pattern and stereochemistry.

Two-Dimensional NMR Techniques: For more complex structures, 2D NMR experiments are essential for definitive assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity between protons and carbons (typically over 2-3 bonds). This technique is instrumental in connecting different fragments of the molecule, such as substituents to the chroman core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. columbia.edu The observation of a Nuclear Overhauser Effect (NOE) between two protons indicates that they are close in space, which is invaluable for determining stereochemistry and conformational preferences. researchgate.netuchicago.edu For example, NOESY can be used to distinguish between cis and trans isomers by observing key through-space interactions. researchgate.net The intensity of NOE cross-peaks can also provide quantitative distance information. isibugs.org

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 8.3 | Chemical shifts are influenced by the substitution pattern on the aromatic ring. researchgate.netvulcanchem.com |

| C2-H₂ | ~4.0 - 5.0 | Appears as a multiplet or two separate signals depending on stereochemistry and substitution. |

| C3-H | ~3.5 - 4.5 | The chemical shift and coupling constant with C2 protons are key for stereochemical assignment. |

| N-H | Variable | Position and broadness depend on solvent and concentration. |

| ¹³C NMR | ||

| C=O (C4) | ~190 - 200 | Characteristic downfield shift for the ketone carbonyl. researchgate.net |

| Aromatic-C | 110 - 160 | Specific shifts depend on the substituent pattern. mdpi.com |

| C2 | ~70 - 80 | |

| C3 | ~50 - 60 | |

| C4a, C8a | ~120 - 160 | Bridgehead carbons. |

Note: The chemical shift values are approximate and can vary significantly based on the specific substituents and the solvent used.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives and can offer insights into their conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to identify key functional groups. The most prominent absorption bands in the IR spectrum of a this compound include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, often appearing as one or two bands for primary amines. vulcanchem.com

C=O stretching: A strong absorption band corresponding to the ketone carbonyl group in the chroman-4-one ring is found in the region of 1680-1700 cm⁻¹. researchgate.net

C-O-C stretching: The ether linkage in the chroman ring gives rise to characteristic bands, usually in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from large changes in polarizability. Therefore, the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum. This can be particularly useful for analyzing the aromatic ring and the C-C backbone of the chroman structure.

Conformational studies can also be aided by vibrational spectroscopy. Changes in the vibrational frequencies and band shapes can be correlated with different conformations of the molecule, often supported by computational calculations.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netinnovareacademics.in

The ionization process in a mass spectrometer can cause the molecule to break apart into smaller, charged fragments. msu.edu The pattern of these fragments, known as the fragmentation pathway, is often characteristic of the compound's structure and can be used to confirm the identity of the molecule and to elucidate its structure. Common fragmentation patterns for chroman-4-ones involve cleavage of the heterocyclic ring, providing further structural verification.

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.deresearchgate.net This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. rigaku.com

For chiral this compound derivatives, XRD is the most reliable method to unambiguously determine the absolute configuration (R or S) of the stereogenic centers. acs.org This is crucial for understanding the stereoselective interactions of these compounds with biological targets. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity. researchgate.net

Application of Advanced Spectroscopic Methods for Conformational Analysis and Dynamics

The biological activity of this compound derivatives can be highly dependent on their three-dimensional conformation. Advanced spectroscopic methods, often in combination with computational modeling, are employed to study the conformational preferences and dynamics of these molecules.

Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are a primary tool for this purpose. libretexts.org By measuring the through-space transfer of magnetization between protons, the relative orientation of different parts of the molecule can be determined, providing insights into the preferred conformation in solution. columbia.eduresearchgate.net The solvent can have a significant impact on the conformational equilibrium, and NOE studies in different solvents can reveal this influence. researchgate.net

Computational methods, such as molecular mechanics and density functional theory (DFT), are often used to generate and evaluate the energies of different possible conformers. The theoretically predicted NMR parameters for these conformers can then be compared with the experimental data to identify the most likely conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules like the enantiomers of this compound. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. fz-juelich.de

Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. This property makes CD an excellent tool for:

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. chromatographytoday.com By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined. hindsinstruments.comcat-online.com

Assigning Absolute Configuration: By comparing the experimental CD spectrum to the spectra of known compounds or to spectra predicted by computational methods, the absolute configuration of a chiral center can often be assigned. fz-juelich.de

Table 2: Summary of Spectroscopic Techniques and Their Applications in this compound Research

| Technique | Information Obtained | Key Applications |

| NMR Spectroscopy | Connectivity, stereochemistry, conformation | Structural elucidation, configurational assignment, conformational analysis. researchgate.netscispace.comresearchgate.net |

| IR/Raman Spectroscopy | Functional groups, vibrational modes | Functional group identification, conformational insights. vulcanchem.comresearchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Molecular formula determination, structural confirmation. researchgate.netinnovareacademics.inmeasurlabs.com |

| X-ray Diffraction | 3D structure, absolute stereochemistry | Unambiguous determination of molecular structure and absolute configuration. researchgate.netacs.orgresearchgate.net |

| Circular Dichroism | Differential absorption of polarized light | Enantiomeric purity assessment, assignment of absolute configuration. fz-juelich.dechromatographytoday.comhindsinstruments.com |

Biological Activities and Pharmacological Potential of 3 Aminochroman 4 One Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 3-aminochroman-4-one have emerged as significant modulators of neurotransmitter systems, with a primary focus on the serotonergic system. This system is crucial for regulating mood, cognition, and various physiological processes, making it a key target for treating neuropsychiatric disorders.

A substantial body of research has focused on the interaction of 3-aminochroman derivatives with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in the pathophysiology of depression and anxiety. nih.govnih.govnih.gov

Derivatives have been synthesized and evaluated for their binding affinity and functional activity at these receptors. nih.govmdpi.com For instance, a series of 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov One standout compound from this series, designated as 2b, exhibited a very high affinity with Ki values of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. nih.gov The stereochemistry of these molecules is often crucial, with (R)-enantiomers generally showing higher affinity for the 5-HT1A receptor compared to their (S)-counterparts. nih.gov

The functional activity of these compounds varies, with different derivatives acting as full agonists, partial agonists, or antagonists. nih.govembopress.org For example, within a series of lactam-fused chroman derivatives, compounds 45 and 53 were identified as 5-HT1A antagonists in an in vitro cAMP turnover model. niscpr.res.indntb.gov.ua Other research has identified 3-aminochroman derivatives that act as potent 5-HT7 receptor agonists. embopress.orgnih.gov This dual or selective activity highlights the tunability of the 3-aminochroman scaffold to achieve desired pharmacological profiles for potential therapeutic use in central nervous system disorders. nih.govresearchgate.netscielo.br

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Compound 2b | 5-HT1A | 0.3 nih.gov | Not Specified |

| Compound 2b | 5-HT7 | 3.1 nih.gov | Not Specified |

| Compound 45 (Lactam-fused) | 5-HT1A | Not Specified | Antagonist niscpr.res.indntb.gov.ua |

| Compound 53 (Lactam-fused) | 5-HT1A | Not Specified | Antagonist niscpr.res.indntb.gov.ua |

| (R)-enantiomers (general) | 5-HT1A | Higher than (S)-enantiomers nih.gov | Varies (Full/Partial Agonist) nih.gov |

In the quest for improved antidepressants, researchers have focused on developing single molecules that combine serotonin reuptake inhibition with 5-HT1A receptor modulation. mdpi.com This dual-action mechanism is believed to offer a faster onset of therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). niscpr.res.in The 3-aminochroman scaffold has proven to be a valuable moiety for designing such dual-acting agents. pharmacophorejournal.compharmacologyeducation.org

Numerous studies have reported the synthesis of 3-aminochroman derivatives with potent affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.govniscpr.res.innih.gov For example, novel compounds that link a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran structure with a 3-alkylindole moiety have been evaluated for this dual affinity. pharmacophorejournal.compharmacologyeducation.org Specific derivatives, such as (R)-(−)-35c, (−)-52a, and (−)-52g, were identified as having high affinity for both targets. pharmacophorejournal.com Similarly, the lactam-fused chroman derivative (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide possessed both potent 5-HT1A receptor antagonist and SSRI activities. niscpr.res.in These findings underscore the potential of this compound derivatives as next-generation antidepressants with a more rapid mechanism of action. mdpi.com

While the primary focus of research on this compound derivatives has been the serotonergic system, their selectivity is a critical aspect of their pharmacological profile. To this end, lead compounds are often screened against other monoamine transporters and receptors, such as those for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). pharmacologyeducation.orgtsinghua.edu.cn

Generally, 3-aminochroman derivatives designed for serotonin targets exhibit high selectivity. For example, selected compounds with high affinity for the 5-HT1A receptor were also tested for their affinity to dopamine D1, D2, and 5-HT2A receptors, and were found to be highly selective for 5-HT1A. nih.gov The development of agents that inhibit the reuptake of multiple monoamines (serotonin, norepinephrine, and dopamine) is a strategy for creating "triple" reuptake inhibitors. researchgate.net However, the 3-aminochroman derivatives discussed have predominantly shown high selectivity for the serotonin transporter over DAT and NET. nih.gov This selectivity is crucial for minimizing side effects that can arise from off-target interactions with other neurotransmitter systems. tsinghua.edu.cn The interaction of coumarin (B35378) derivatives, which are structurally related to chromans, with monoamine oxidases (MAO) has also been explored, indicating the broader potential of the benzopyranone scaffold to interact with various components of the monoamine system. meduniwien.ac.at

Antiproliferative and Cytotoxic Activities in Investigational Cellular Models

Beyond their neuropharmacological applications, derivatives based on the benzopyran-4-one (chromanone) structure, which includes 3-aminochroman-4-ones, have demonstrated significant potential as anticancer agents. researchgate.net These compounds have been evaluated for their ability to inhibit the growth of various cancer cells and to induce programmed cell death.

A variety of substituted benzopyran-4-one derivatives have been screened for antiproliferative activity against panels of human cancer cell lines. researchgate.net These studies have revealed that certain structural modifications can lead to potent and selective cytotoxic effects. For example, a series of benzopyran-4-one-isoxazole hybrid compounds displayed significant antiproliferative activities against multiple cancer cell lines, with IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal cell lines. researchgate.net

Other studies have identified kaempferide (B1673269) Mannich base derivatives, which contain a flavonoid structure related to the chromanone core, as potent inhibitors of HeLa, HCC1954, and SK-OV-3 cancer cells, in some cases exceeding the potency of the standard chemotherapy drug cisplatin. mdpi.com Similarly, certain heterylmethylidene derivatives of imidazothiazolotriazinones have shown extremely high antiproliferative activity, with GI50 values less than 10 nM against a majority of the 60 cancer cell lines tested by the National Cancer Institute. thno.org These findings highlight the promise of chromanone-based scaffolds in the development of novel anticancer therapeutics.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 (Breast) | IC50 | 5.2–22.2 researchgate.net |

| Kaempferide derivative 5 | HCC1954 (Breast) | IC50 | 8.82 mdpi.com |

| Kaempferide derivative 6 | HCC1954 (Breast) | IC50 | 14.97 mdpi.com |

| Kaempferide derivative 10 | SK-OV-3 (Ovarian) | IC50 | 7.67 mdpi.com |

| Imidazothiazolotriazinone 4n | Various (NCI-60 panel) | GI50 | <0.01 (for 24 of 60 lines) thno.org |

The mechanism by which many anticancer agents kill tumor cells is through the induction of apoptosis, or programmed cell death. niscpr.res.in This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of enzymes called caspases. iiarjournals.orgnih.gov

Research into the cytotoxic mechanisms of benzopyran derivatives suggests that they often induce apoptosis via the intrinsic pathway. nih.gov This is supported by findings that show treatment of cancer cells with these compounds leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govplos.org An elevated Bax/Bcl-2 ratio is a key event in the intrinsic pathway, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of initiator caspase-9 and subsequently the executioner caspase-3. nih.gov Studies on 2,3-diaryl-2H-benzopyran derivatives in endometrial cancer cells confirmed that these compounds increased the Bax/Bcl-2 ratio and led to the cleavage (activation) of caspase-9 and caspase-3, ultimately resulting in apoptotic cell death. nih.gov Furthermore, one study on a benzopyran-4-one-isoxazole hybrid found that at a 5 μM concentration, it induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells. nih.govdntb.gov.ua These mechanistic insights are crucial for the rational design of more effective and targeted cancer therapies based on the this compound structure.

Antioxidant Properties and Mitigation of Oxidative Stress in Biological Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. mdpi.commdpi.com The chroman ring, a core component of Vitamin E (tocopherol), is well-known for its antioxidant capabilities. smolecule.com Derivatives of this compound leverage this inherent property, and various studies have explored their potential to scavenge free radicals and protect biological systems from oxidative damage.

Research indicates that compounds with chroman structures often possess antioxidant properties that can shield cells from oxidative stress. smolecule.com The antioxidant activity of these derivatives is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.compharmpharm.runih.gov For instance, studies on related heterocyclic compounds, such as 3-phenylimidazolidin-4-one and 1,2,4-triazole (B32235) derivatives, have demonstrated potent antioxidant effects, with some compounds showing activity higher than the standard antioxidant, ascorbic acid. mdpi.comnih.gov One study found that a triazole derivative exhibited DPPH radical scavenging activity 1.13 times higher than ascorbic acid. nih.gov Similarly, certain hydrazone derivatives proved to be twice as active as ascorbic acid in antioxidant screens. pensoft.net The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process facilitated by the specific substitution pattern on the chroman or related heterocyclic ring. pharmpharm.runih.gov

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| (S)-3-Aminochroman-7-OL hydrobromide | General Assessment | Chroman structure confers antioxidant capabilities, protecting cells from oxidative stress. | smolecule.com |

| 3-Phenylimidazolidin-4-one Derivatives | ABTS Assay | Candidate compound 6 showed the best antioxidant activity compared to the ascorbic acid standard. | mdpi.com |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one Derivatives | DPPH Assay | Synthesized compounds (1-15) exhibited significant antiradical activity. | pharmpharm.ru |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Assay | Antioxidant activity was found to be approximately 1.4 times higher than that of ascorbic acid. | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH Assay | Showed DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. | nih.gov |

| 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one Derivatives | General Antioxidant Screen | Three compounds in this series were found to be twice as active as ascorbic acid. | pensoft.net |

Other Emerging Biological Activities

Beyond their antioxidant effects, derivatives based on the this compound scaffold are being investigated for a range of other pharmacological activities, highlighting their versatility as a template for drug discovery.

Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death. mdpi.commdpi.com The antioxidant properties of chroman derivatives contribute to their potential as neuroprotective agents. smolecule.com Preliminary studies suggest that these compounds may offer protection in models of neurodegenerative conditions. smolecule.com

Research into structurally related heterocyclic compounds has provided evidence of significant neuroprotective activity. For example, a study on novel 1,3,4-oxadiazole (B1194373) and aroylhydrazone derivatives assessed their effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which mimics the oxidative stress seen in Parkinson's disease. nih.gov Several of the tested aroylhydrazone derivatives and two of the 1,3,4-oxadiazole compounds (3a and 3d) demonstrated a statistically significant neuroprotective effect by preserving the viability of synaptosomes and maintaining the levels of reduced glutathione (B108866), a crucial endogenous antioxidant. nih.gov Similarly, novel coumarin derivatives linked to an N-benzyl triazole group showed excellent neuroprotective effects, surpassing the standard drug quercetin (B1663063) in a cell model of H2O2-induced injury. frontiersin.org These findings suggest that the core scaffold, when appropriately functionalized, can effectively protect neuronal cells from oxidative damage.

| Compound Class/Derivative | Model System | Key Neuroprotective Findings | Reference |

|---|---|---|---|

| (S)-3-Aminochroman-7-OL hydrobromide | General Assessment | Identified as a candidate for research in neurodegenerative diseases due to potential neuroprotective effects. | smolecule.com |

| Chroman Amines | General Assessment | Explored for neuroprotective effects due to their ability to cross the blood-brain barrier. | vulcanchem.com |

| 1,3,4-Oxadiazole and Aroylhydrazone Derivatives | 6-OHDA-Induced Neurotoxicity in Rat Brain Synaptosomes | Aroylhydrazones (5a-g) and oxadiazoles (B1248032) (3a, 3d) preserved synaptosomal viability and reduced glutathione levels. | nih.gov |

| Coumarin-N-benzyl triazole Derivatives (8l, 8n) | H₂O₂-Induced Injury in PC12 Cells | Exhibited neuroprotective effects superior to the standard, quercetin. | frontiersin.org |

| 4-Aminopyridine Derivatives (4b, 4c) | Cuprizone-Induced Demyelination in Mice | Reversed the effects of cuprizone (B1210641) and improved memory processes in a passive avoidance test. | nih.gov |

The ability of this compound derivatives to fit into the active sites of various enzymes makes them attractive candidates for developing specific enzyme inhibitors.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). rsc.org Inhibitors of these enzymes, particularly PDE4, have therapeutic applications in inflammatory and neurological disorders. rsc.orgresearchgate.net Research has shown that chroman-related structures can be effective PDE inhibitors. One study identified mesembrenone, an alkaloid with a structure related to the chroman class, as a potent inhibitor of PDE4. researchgate.net Other work on quinazoline (B50416) derivatives, which share some structural similarities, demonstrated potent and selective inhibition of cGMP-PDE. nih.gov Specifically, 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines with small, hydrophobic substituents at the 6-position showed IC50 values in the nanomolar range for cGMP-PDE. nih.gov These findings suggest the potential for designing this compound derivatives as selective PDE inhibitors.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin. frontiersin.org MAO inhibitors are used in the treatment of Parkinson's disease and depression. frontiersin.orgmdpi.com The chromone (B188151) and coumarin scaffolds have proven to be promising for developing potent MAO-B inhibitors. frontiersin.orgnih.gov A study of 3-phenylcoumarin (B1362560) derivatives identified compounds that inhibited MAO-B in the 100 nM to 1 µM range, with the most potent derivative having an IC50 value of 56 nM. frontiersin.org Another study on C6-benzyloxy substituted chromones found potent and reversible MAO-B inhibitors with IC50 values as low as 2.8 nM and 3.7 nM. nih.gov Although some propargyl gem-dimethylchromanamines showed only moderate activity (28% inhibition of MAO-B at 1 µM), these collective results indicate that the chroman framework is a viable starting point for potent MAO inhibitors. researchgate.net

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. mdpi.com Consequently, kinase inhibitors are a major class of therapeutic agents. Several heterocyclic scaffolds, including those related to this compound, have been explored as kinase inhibitors. mdpi.comvulcanchem.comnih.govrsc.org For example, a series of 3-amino-4-ethynyl indazole derivatives were designed as Bcr-Abl kinase inhibitors for chronic myelogenous leukemia. nih.gov These compounds showed potent activity, with IC50 values against Bcr-AblWT ranging from 4.6 to 667 nM. nih.gov Another study on 2-sulfanylquinazolin-4(3H)-one derivatives identified a compound (5d) that acted as a multi-targeted kinase inhibitor, showing nanomolar activity against HER2, EGFR, and VEGFR2. mdpi.com A guanidine-containing chroman analog has also been reported as a kinase inhibitor. vulcanchem.com

| Enzyme Target | Compound Class/Derivative | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | Mesembrenone | <1 µM | researchgate.net |

| cGMP-Phosphodiesterase | 6-Chloro-4-[[3,4-(methylenedioxy)benzyl]amino]quinazoline | 0.019 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | 3-Phenylcoumarin derivative 1 | 56 nM | frontiersin.org |

| Monoamine Oxidase B (MAO-B) | 6-[(3-bromobenzyl)oxy]chromone derivative | 2.8 nM | nih.gov |

| Bcr-AblWT Kinase | 3-Amino-4-ethynyl indazole derivative 9h | 4.6 nM | nih.gov |

| Bcr-AblWT Kinase | 3-Amino-4-ethynyl indazole derivative 9c | 15.4 nM | nih.gov |

| HER2/EGFR/VEGFR2 Kinases | 2-Sulfanylquinazolin-4(3H)-one derivative 5d | Nanomolar range activity | mdpi.com |

Structure Activity Relationship Sar Studies of 3 Aminochroman 4 One Derivatives

In Vitro Correlational Studies of Chemical Structure and Biological Activity

In vitro studies have been instrumental in elucidating the direct relationship between the chemical architecture of 3-aminochroman-4-one derivatives and their biological functions. These studies typically involve synthesizing a series of analogues with systematic structural variations and evaluating their activity in cell-based or biochemical assays.

Recent research has utilized this compound hydrochloride as a key starting material for the synthesis of novel therapeutic agents. For instance, derivatives have been developed as potent agonists for the metabotropic glutamate (B1630785) receptor 7 (mGluR7), a target for conditions associated with the glutamatergic signaling pathway. google.com In this series, the 3-amino group was acylated with various substituted propanamides. The resulting compounds were evaluated for their ability to activate the mGluR7 receptor, with some derivatives exhibiting EC₅₀ values in the low nanomolar range, indicating high potency. google.com The data demonstrated that specific substitutions on the phenyl ring of the propanamide moiety were critical for achieving this high level of activity.

Similarly, the this compound scaffold has served as a basis for creating inhibitors of the Hepatitis C virus (HCV). google.com While detailed SAR data is proprietary, the use of this core structure underscores its versatility in generating diverse molecular shapes to interact with various biological targets.

Extensive SAR studies have also been conducted on the closely related 3-aminochroman scaffold (lacking the C4-ketone). These derivatives have been widely investigated as dual-acting agents with affinity for both the serotonin (B10506) 5-HT₁A receptor and the serotonin transporter (SERT). In these series, key structural modifications and their impact on biological activity have been systematically mapped:

Substitution on the Amino Group: The nature of the substituent on the C3-amino nitrogen is critical. Tertiary amines generally show higher affinity than primary or secondary amines. Small alkyl groups, such as cyclobutyl, on the nitrogen have been found to be particularly important for achieving antagonist activity at the 5-HT₁A receptor. google.com

Substitution on the Chroman Ring: Modifications to the aromatic portion of the chroman ring significantly influence binding affinity. For example, introducing an 8-fluoro group and a 5-carboxamide group to the 3-aminochroman structure led to compounds with potent 5-HT₁A receptor antagonism and SERT inhibition.

Linker to other Moieties: When the 3-aminochroman scaffold is linked to another pharmacophore, such as an indole, the length and nature of the alkyl chain linker play a crucial role. Straight-chain linkers have often been found to be optimal for dual affinity at both the 5-HT reuptake site and the 5-HT₁A receptor. google.com

The following table summarizes in vitro binding data for a series of lactam-fused 3-aminochroman derivatives, illustrating the impact of various substitutions on receptor affinity.

| Compound | R¹ | R² | Linker (Ar) | 5-HT₁ₐ Kᵢ (nM) | SERT Kᵢ (nM) |

| 1 | H | cyclobutyl | 3-(5-fluoro-1H-indolyl)propyl | 1.3 | 0.8 |

| 2 | H | methyl | 3-(5-fluoro-1H-indolyl)propyl | 1.8 | 1.5 |

| 3 | H | ethyl | 3-(5-fluoro-1H-indolyl)propyl | 2.5 | 2.1 |

| 4 | Me | cyclobutyl | 3-(5-fluoro-1H-indolyl)propyl | 3.0 | 1.2 |

| 5 | Me | methyl | 3-(5-fluoro-1H-indolyl)propyl | 4.5 | 2.8 |

| 6 | H | cyclobutyl | 3-(1H-indolyl)propyl | 2.1 | 15 |

| 7 | H | cyclobutyl | 4-fluorobenzyl | >1000 | 25 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009.

In Silico Approaches for SAR Analysis and Predictive Modeling

In silico methods are indispensable tools in modern drug discovery for analyzing SAR and predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. For scaffolds like this compound, these computational approaches accelerate the design-test-optimize cycle.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For this compound derivatives, docking studies can be used to visualize how different substitutions on the chroman ring or the amino group fit into the binding pocket of a receptor like mGluR7 or an enzyme like HCV polymerase. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. For example, docking can explain why a particular substituent enhances potency while another diminishes it.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active this compound derivatives, a pharmacophore model can be generated to identify the critical elements, such as a hydrogen bond acceptor (the C4-ketone), a hydrogen bond donor/acceptor (the C3-amine), and specific hydrophobic or aromatic regions. This model then serves as a template for designing new molecules with a higher probability of being active.

ADMET Prediction: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For novel this compound derivatives, in silico models can predict properties like blood-brain barrier permeability, intestinal absorption, and potential toxicity. This early-stage screening helps to prioritize compounds that not only have good target activity but also possess favorable drug-like properties.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. By simulating the movement of atoms, researchers can assess the stability of the binding pose predicted by docking and understand how the flexibility of both the ligand and the protein influences their interaction.

These computational methods allow for the rational design of new derivatives, focusing synthetic efforts on compounds with the highest predicted potency and most favorable pharmacokinetic profiles.

Identification of Critical Pharmacophoric Features Governing Target Affinity and Functional Efficacy

The identification of a pharmacophore—the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target—is a primary goal of SAR studies. For derivatives of the this compound scaffold, several critical features have been identified that govern their affinity and efficacy.

Based on derivatives developed as mGluR7 agonists and 5-HT₁A/SERT ligands, a general pharmacophore can be proposed:

The Chroman Core: This bicyclic system acts as a rigid scaffold, correctly positioning the other functional groups for interaction with the target protein. The oxygen atom in the pyran ring and the carbonyl group at C4 can act as hydrogen bond acceptors.

The C3-Amino Group: This feature is a cornerstone of the pharmacophore. It serves as a key interaction point, often acting as a hydrogen bond donor or acceptor. Its basicity and the nature of its substituents are critical. In many active compounds, this nitrogen is tertiary.

N-Substituent: The group attached to the C3-nitrogen profoundly influences both affinity and functional activity (i.e., whether the compound is an agonist or antagonist).

For 5-HT₁A antagonists, a small, sterically constrained group like a cyclobutyl ring on the nitrogen is often favored. google.com

For mGluR7 agonists, an acyl group, such as a substituted propanamide, attached to the nitrogen is a key feature, transforming the basic amine into a neutral amide and providing additional interaction points. google.com

Aromatic Ring Substituents: Substitutions on the benzo portion of the chroman ring are vital for fine-tuning affinity and selectivity. For instance, in the 3-aminochroman series targeting 5-HT₁A/SERT, an 8-fluoro substituent and a 5-carboxamide group were identified as crucial for high potency. These groups likely engage in specific interactions within the receptor binding site.

A representative potent dual 5-HT₁A antagonist and serotonin reuptake inhibitor, (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide, encapsulates these pharmacophoric elements: the core chroman ring, the critical C3-amino group with its cyclobutyl substituent, and the optimized fluoro and carboxamide groups on the aromatic ring.

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The this compound structure contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The three-dimensional arrangement of the amino group is often a critical determinant of biological activity, as biological macromolecules like receptors and enzymes are themselves chiral.

Studies across various derivatives of this scaffold have consistently shown that stereochemistry plays a pivotal role in target recognition and binding affinity.

Preference for (R)-Enantiomers: In the extensively studied 3-aminochroman series targeting serotonergic systems, the (R)-enantiomers generally display significantly higher affinity for the 5-HT₁A receptor compared to their corresponding (S)-enantiomers. This stereoselectivity suggests that the specific spatial orientation of the amino group and its substituent in the (R)-configuration allows for a more favorable interaction with the chiral binding pocket of the receptor. The interaction of some derivatives with the 5-HT₇ receptor has also been shown to be stereoselective, with the (R)-isomer being the more potent one.

Stereochemistry and Functional Activity: Beyond just binding affinity, stereochemistry can determine the functional outcome of the interaction. For example, specific stereochemistry at the C3 position of the chroman moiety was found to be a necessary feature for achieving antagonist, rather than agonist, activity at the 5-HT₁A receptor. google.com

Conformational Control in Acyclic Portions: In derivatives where the 3-amino group is part of a larger substituent, additional stereocenters can exist. Patent literature describing this compound derivatives as mGluR7 agonists specifies not only the configuration of the chroman ring (e.g., trans relationship between substituents on C3 and C4) but also the stereochemistry within the N-acyl side chain (e.g., (2S)-2-(4-fluorophenyl)propanamide). google.com This indicates that the entire 3D conformation of the molecule is precisely tuned for optimal interaction with the allosteric binding site of the receptor.

The synthesis of enantiomerically pure compounds is therefore essential for maximizing therapeutic efficacy and minimizing potential off-target effects that could arise from the less active or inactive enantiomer. The profound impact of stereochemistry underscores that a deep understanding of the 3D structure is inseparable from SAR analysis.

Mechanistic Studies of Biological Action for 3 Aminochroman 4 One Derivatives

Characterization of Ligand-Receptor Binding and Allosteric Modulation

The biological activity of 3-aminochroman-4-one derivatives often begins with their binding to specific protein receptors. This interaction can be orthosteric, where the ligand binds to the primary, endogenous ligand binding site, or allosteric, where it binds to a distinct secondary site to modulate the receptor's function. nih.gov Allosteric modulators can enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to its natural agonist. nih.govbiorxiv.org This mode of action offers potential therapeutic advantages, including higher subtype selectivity and a reduced risk of side effects compared to direct agonists or antagonists. nih.gov

A significant body of research has focused on phenethylamine-containing 3-amino-chromane derivatives as ligands for the sigma-1 (σ1) receptor, a membrane-bound chaperone protein involved in regulating intracellular calcium levels and other physiological processes. nih.gov Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the 3-amino-chromane core is critical for high-affinity binding. Specifically, ligands with the (3R,4R) absolute stereochemistry exhibit higher affinity for the σ1 receptor and greater selectivity against related proteins like TMEM97. nih.gov For instance, the compound (3R,4R)-3a demonstrates a pKi of 8.7 (Ki = 2.1 nM) for the σ1 receptor, with 36-fold selectivity over the TMEM97 receptor. nih.gov In contrast, its enantiomer, (3S,4S)-3a, shows a ~50-fold decrease in σ1 binding activity and a 9-fold drop in selectivity. nih.gov

The table below summarizes the binding affinities of selected 3-amino-chromane derivatives for the σ1 receptor and their selectivity against other receptors.

| Compound | Stereochemistry | σ1 Receptor Affinity (pKi) | σ1 vs. TMEM97 Selectivity (fold) | 5-HT2B Receptor Affinity (Ki) |

|---|---|---|---|---|

| 3a | (3R,4R) | 8.7 | 36 | >10,000 nM |

| 3a | (3S,4S) | ~7.0 | 4 | 400 nM |

| 3o | (3R,4R) | ~8.7 | - | - |

| 3q | (3R,4R) | ~8.7 | - | - |

Furthermore, related thiochromen-4-one derivatives have been identified as allosteric modulators that can interact with binding pockets through key amino acid residues such as Ser-14, Leu-17, Trp-21, Ser-109, and Tyr-110. researchgate.net This highlights the ability of the broader chromanone scaffold to engage in specific, high-affinity interactions that modulate protein function.

Detailed Enzyme Inhibition Kinetics and Catalytic Site Interactions

Beyond receptor binding, this compound and its analogues have been shown to function as potent enzyme inhibitors. Enzyme kinetics studies are essential to characterize the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) and to quantify the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). khanacademy.orgmdpi.com

Derivatives of the related chroman-4-one scaffold have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme crucial for the survival of parasites like Trypanosoma brucei and Leishmania. nih.gov Kinetic analysis helps to understand how these molecules interfere with the enzyme's catalytic cycle. For competitive inhibitors, the molecule competes with the substrate for the active site, which increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). mdpi.comyoutube.com Noncompetitive inhibitors bind to a site other than the active site, reducing the Vmax without changing the Km. khanacademy.org

In the case of PTR1 inhibition by a chroman-4-one derivative (compound 1), crystallographic studies have provided a detailed view of the interactions within the enzyme's active site. The chroman-4-one core is involved in a π-sandwich interaction between the nicotinamide ring of the cofactor NADP+ and the side chain of the amino acid Phenylalanine 97 (Phe97). nih.gov Further stabilization is achieved through a network of hydrogen bonds:

The hydroxyl group at position 6 forms a hydrogen bond with an oxygen atom of the NADP+ β-phosphate. nih.gov

The carbonyl group at position 4 is hydrogen-bonded to the amino group of Arginine 14 (Arg14). nih.gov

The ether oxygen (O1) of the chroman ring points towards the side chains of Aspartate 161 (Asp161) and Tyrosine 174 (Tyr174). nih.gov

The table below presents the inhibitory activity of selected chroman-4-one derivatives against parasitic enzymes and whole parasites.

| Compound | TbPTR1 Inhibition (IC50, µM) | T. brucei Activity (EC50, µM) | L. infantum Inhibition (% at 50 µM) |

|---|---|---|---|

| 1 | - | 12.6 ± 1.7 | 31% |

| 2 | - | 13.0 ± 1.8 | 29% |

| 3 | - | 34.8 ± 1.1 | Inactive |

Data represents the biological activity against the specified enzymes and parasites. TbPTR1 refers to Trypanosoma brucei Pteridine Reductase 1. nih.gov

These detailed interaction maps are crucial for optimizing inhibitor design to enhance potency and selectivity.

Identification and Validation of Specific Molecular Targets

A critical step in mechanistic studies is the definitive identification and validation of the molecular target(s) responsible for a compound's biological effect. Target validation provides confidence that modulating the proposed target will produce the desired therapeutic outcome. nih.gov This process involves both chemical and genetic approaches. nih.gov Chemical validation uses a potent and selective small molecule to probe the target's function, while genetic validation often involves techniques like gene knockout to confirm the target's role in a disease pathway. nih.gov

For this compound and related scaffolds, several specific molecular targets have been successfully identified and validated.

Sigma-1 (σ1) Receptor : A series of 36 phenethylamine-containing 3-amino-chromanes were synthesized and assayed, demonstrating high-affinity binding to the σ1 receptor, with Ki values in the low nanomolar range. nih.gov The validation of σ1 as the primary target for these compounds is supported by extensive binding data showing high potency and selectivity against other potential targets like TMEM97 and the 5-HT2B receptor. nih.gov

Pteridine Reductase 1 (PTR1) : Chroman-4-one analogues were identified as inhibitors of PTR1 from Trypanosoma brucei (TbPTR1). nih.gov The target was validated by correlating the enzymatic inhibition with antiparasitic activity. A 2.5-fold difference in inhibitory activity between two compounds at the enzyme level corresponded to a 2.8-fold difference in potency against the whole parasite, strongly suggesting that PTR1 is a key molecular target for the compound's anti-trypanosomal effects. nih.gov

The identification of RhoB, a small GTPase, as a molecular target for cancer therapy provides a model for the validation process. After identifying compounds that inhibit cell proliferation, researchers confirmed that these compounds also up-regulated RhoB, linking the molecular action (target modulation) to the cellular outcome (growth inhibition). nih.gov This multi-step process of identification, characterization, and validation is fundamental to confirming the mechanism of action for novel therapeutic agents like this compound derivatives.

Computational Chemistry and in Silico Modeling for 3 Aminochroman 4 One Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, like a 3-aminochroman-4-one derivative, and its biological target. nih.govnih.gov

In the context of this compound research, molecular docking simulations are employed to identify potential protein targets and to understand the structural basis of their interactions. For instance, derivatives of chromone (B188151), a related scaffold, have been docked against targets like the Bcr-Abl oncogene, with binding energies indicating potential inhibitory activity. nih.gov The process involves generating a set of possible conformations of the ligand within the binding site of the target protein and then scoring these poses based on a force field that estimates the binding energy. nih.govajchem-a.com Software such as AutoDock and AutoDock Vina are commonly used for these simulations. nih.gov The results can guide the design of new this compound analogs with improved binding affinity and selectivity.

| Ligand Scaffold | Target Protein | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | AutoDock 4, AutoDock Vina | Predicted binding energies suggested potential as tyrosine kinase inhibitors. | nih.gov |

| Imidazoldin-4-one and Thiazol-4-one derivatives | Streptococcus pneumoniae hyaluronate lyase | MOE | Identified potential inhibitory activity against the enzyme. | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules like this compound. wikipedia.orgscirp.org DFT calculations can provide valuable information about various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. physchemres.orgnih.gov

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. lew.ro A smaller HOMO-LUMO gap generally implies higher reactivity. schrodinger.com These calculations help in understanding the reactive sites of the this compound scaffold, predicting its behavior in chemical reactions, and designing derivatives with desired electronic properties. scirp.orgnih.gov

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov |

| HOMO Energy | Indicates the electron-donating ability of the molecule. ossila.com | DFT, MP2, CC mdpi.com |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. ossila.com | DFT, MP2, CC mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. lew.ro | DFT schrodinger.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. rsc.org | DFT rsc.org |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of molecules like this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand interacts with its target protein, including the stability of the binding pose and the role of surrounding water molecules. stanford.edumdpi.com

For this compound derivatives, MD simulations can be used to refine the results of molecular docking. While docking provides a static picture of the binding, MD simulations can assess the stability of the predicted ligand-protein complex and explore different conformational states. nih.govmdpi.com These simulations can also be used for conformational sampling, which is the exploration of the different three-dimensional arrangements a molecule can adopt. nih.govnih.gov Understanding the conformational landscape of this compound is crucial for predicting its biological activity, as different conformations can have different binding affinities for a target. nih.gov

Predictive Modeling for Pharmacological Interactions and Target Prioritization

Predictive modeling encompasses a range of computational techniques, including machine learning and quantitative structure-activity relationship (QSAR) models, to forecast the pharmacological properties of compounds and prioritize potential biological targets. nih.govnih.govmdpi.com These methods leverage existing data on known drug-target interactions to build models that can predict the activity of new or untested molecules. arxiv.orgmetu.edu.tr

In the context of this compound research, predictive models can be developed to screen large virtual libraries of its derivatives against a panel of biological targets. frontiersin.org This allows for the rapid identification of promising candidates for further experimental investigation. By integrating diverse data sources, such as chemical structures, bioactivity data, and protein information, these models can help in prioritizing which this compound analogs are most likely to have the desired pharmacological effects and which biological targets are most relevant for their mechanism of action. nih.govnih.gov

Theoretical Conformational Analysis and Stereochemical Predictions

Theoretical conformational analysis focuses on determining the most stable three-dimensional structures (conformers) of a molecule and the energy barriers between them. organicchemistrytutor.comnobelprize.org For a flexible molecule like this compound, which contains a non-planar heterocyclic ring, understanding its conformational preferences is essential. This can be achieved through various computational methods, from simple molecular mechanics to more accurate quantum chemical calculations. researchgate.net

The stereochemistry of this compound, particularly the relative and absolute configuration of the amino group at the 3-position, is critical for its biological activity. Computational methods can be used to predict the stereochemical outcome of synthetic reactions leading to these compounds. scitechdaily.comnumberanalytics.com For example, by modeling the transition states of a reaction, it is possible to predict which stereoisomer will be preferentially formed. beilstein-journals.org This information is invaluable for designing stereoselective syntheses of enantiomerically pure this compound derivatives, which is often a requirement for potent and selective biological activity.

Preclinical Research Models and Methodologies in 3 Aminochroman 4 One Studies

In Vitro Cellular and Biochemical Assay Systems for Activity Screening and Mechanism Elucidation

In vitro assays are fundamental to the initial assessment of 3-aminochroman-4-one derivatives, providing a rapid and cost-effective means to screen for biological activity and elucidate underlying mechanisms. These assays are particularly prominent in cancer, neurological, and antimicrobial research.

In the context of oncology, derivatives such as 3-nitro-4-chromanones have been extensively evaluated for their cytotoxic effects against various cancer cell lines. Standard assays like the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are employed to determine the antiproliferative activity and calculate IC50 values. frontiersin.orgrsc.orgrsc.orgnih.govresearchgate.netrsc.org For instance, a series of 3-nitro-4-chromanone amide derivatives demonstrated potent antitumor activity against castration-resistant prostate cancer (CRPC) cell lines, including DU145 and PC3. frontiersin.orgrsc.orgnih.gov The most promising compounds from these initial screens are often subjected to further mechanistic studies. These can include colony formation assays to assess long-term proliferative potential, flow cytometry for cell cycle analysis, and various apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death. rsc.orgresearchgate.net Furthermore, the anti-metastatic potential is investigated using transwell migration and wound healing assays. rsc.orgnih.govresearchgate.net

For neuroprotective research, in vitro models are used to screen for compounds that can mitigate neuronal damage. This involves using cell lines like human neuroblastoma (e.g., SH-SY5Y) or P19-derived neurons subjected to oxidative stress, for example, through serum deprivation. researchgate.netmdpi.com The neuroprotective effect of chromone (B188151) derivatives has been demonstrated by their ability to maintain cell viability in these stressed conditions. researchgate.net Biochemical assays targeting specific enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), are also utilized. nih.govmdpi.com

In the field of antimicrobial research, derivatives of the related 4-chromanone (B43037) scaffold are screened against a panel of pathogenic bacteria and fungi. nih.govresearchgate.netmdpi.comresearchgate.netderpharmachemica.comd-nb.info The primary screening method is often the agar (B569324) well diffusion or disc diffusion method, which gives a qualitative indication of antimicrobial activity. derpharmachemica.comdntb.gov.ua This is typically followed by quantitative microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govresearchgate.netd-nb.inforesearchmap.jp For example, 3-azolyl-4-chromanone phenylhydrazones have been evaluated against fungal pathogens like Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum, showing good antifungal activity with MIC values often comparable to standard drugs like fluconazole. nih.govresearchgate.netd-nb.info

Table 1: Examples of In Vitro Assays Used in this compound Derivative Research

| Research Area | Assay Type | Cell Lines / Organisms | Purpose | Key Findings |

|---|---|---|---|---|

| Cancer | SRB / MTT Assay | DU145, PC3, PC3M (Prostate) frontiersin.orgrsc.orgnih.gov | Antiproliferative Activity | Amide derivatives of 3-nitro-4-chromanone show potent activity, some exceeding cisplatin. frontiersin.orgrsc.orgnih.gov |

| Colony Formation | DU145, PC3, PC3M (Prostate) rsc.orgresearchgate.net | Long-term Proliferation | Potent derivatives significantly inhibit colony formation. rsc.orgresearchgate.net | |

| Cell Cycle Analysis | DU145 (Prostate) rsc.orgresearchgate.net | Mechanism of Action | A lead 3-nitro-4-chromanone derivative induced S-phase cell cycle arrest. rsc.org | |

| Apoptosis Assay | DU145 (Prostate) rsc.orgresearchgate.net | Mechanism of Action | Induction of apoptosis confirmed via PARP cleavage. rsc.org | |

| Transwell/Wound Healing | DU145 (Prostate) rsc.orgnih.gov | Anti-metastatic Potential | Inhibition of cancer cell migration observed. rsc.orgnih.gov | |

| Cytotoxicity Assay | Molt 4/C8, CEM (T-lymphocytes) nih.govresearchgate.net | Antiproliferative Activity | 3-Benzylidene-4-chromanones show low micromolar IC50 values. nih.gov | |

| Neurology | Neuroprotection Assay | P19-derived neurons researchgate.net | Neuroprotective Activity | Chromone derivatives protect against oxidative stress-induced cell death. researchgate.net |

| Antimicrobial | Microdilution (MIC) | C. albicans, S.cerevisiae, M. gypseum nih.govresearchgate.net | Antifungal Efficacy | 3-Azolyl-4-chromanone derivatives show potent antifungal activity (MIC <16 µg/mL). nih.govresearchgate.net |

| Agar Diffusion | S. aureus, B. subtilis, E. coli, P. aeruginosa mdpi.comiiarjournals.org | Antibacterial Screening | Various chromone derivatives exhibit zones of inhibition against Gram-positive and Gram-negative bacteria. mdpi.comiiarjournals.org |

In Vivo Animal Models for Pharmacological Evaluation and Efficacy Assessment

Rodent Models for Neurological and Psychiatric Disorder Research

Derivatives of the broader 3-aminochroman class have been evaluated in rodent models for neurological conditions. For assessing potential antidepressant effects, in vivo microdialysis studies in rats can be used to measure the acute effects of a compound on neurotransmitter levels, such as serotonin (B10506) (5-HT), in specific brain regions like the frontal cortex. bcm.edud-nb.info Animal models of neurodegenerative diseases like Parkinson's disease (PD) are also employed. researchgate.net For example, the efficacy of dopamine (B1211576) receptor agonists, a class to which some aminotetralin derivatives are related, can be tested in rats with unilateral lesions induced by the neurotoxin 6-hydroxydopamine (6-OHDA), where the compound's ability to induce contralateral rotations is a measure of its therapeutic potential. researchgate.net Models of Alzheimer's disease can involve inducing memory impairment in rats using agents like scopolamine, with the compound's efficacy measured by its ability to restore performance in behavioral tests. nih.gov

Animal Models for Cancer Research